(3-Chloro-benzoylamino)-acetic acid

Description

Structure

3D Structure

Properties

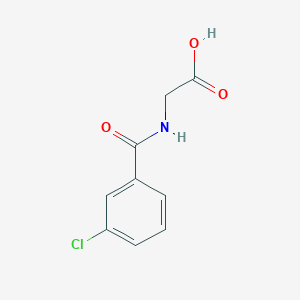

IUPAC Name |

2-[(3-chlorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYUIIJXZHPESK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274270 |

Source

|

| Record name | (3-Chloro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | m-Chlorohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57728-59-3 |

Source

|

| Record name | N-(3-Chlorobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 201882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057728593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57728-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-chlorophenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorohippuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX3MEQ6BUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Chlorohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3-Chloro-benzoylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (3-Chloro-benzoylamino)-acetic acid, also known as N-(3-chlorobenzoyl)glycine or m-chlorohippuric acid. This document details the experimental protocols for its preparation via the Schotten-Baumann reaction and outlines the analytical techniques used for its characterization. Furthermore, it explores the compound's connection to glycinergic signaling pathways, which is relevant to its potential pharmacological activities.

Core Compound Properties

This compound is a derivative of the amino acid glycine. The introduction of the 3-chlorobenzoyl group modifies its physicochemical and biological properties.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃[1] |

| Molecular Weight | 213.62 g/mol [1] |

| CAS Number | 57728-59-3[1] |

| Appearance | Solid[1] |

| Purity | Typically ≥98%[1] |

Synthesis of this compound

The synthesis of this compound is reliably achieved through the Schotten-Baumann reaction. This method involves the acylation of glycine with 3-chlorobenzoyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product.

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

Glycine

-

3-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Diethyl ether (for washing)

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to neutralize the HCl byproduct and maintain a basic pH. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Acylation: Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cold glycine solution while vigorously stirring. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The disappearance of the pungent smell of 3-chlorobenzoyl chloride can be an indicator of reaction completion.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the this compound product.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with cold water to remove any inorganic salts and then with a small amount of cold diethyl ether to remove any unreacted 3-chlorobenzoyl chloride.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A common and effective solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methylene protons of the glycine moiety (doublet), and an amide proton (triplet). The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the amide linkage. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons (with distinct signals for the carbon bearing the chlorine atom and the carbon attached to the carbonyl group), and the methylene carbon of the glycine moiety. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-N stretching, and C-Cl stretching. O-H stretching from the carboxylic acid will also be present and may be broad. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (213.62 g/mol ) should be observed, along with characteristic fragmentation patterns. |

Biological Context: Glycinergic Signaling Pathway

This compound, as a derivative of glycine, may interact with biological pathways where glycine plays a crucial role. Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[2] Its primary mechanism of action involves binding to and activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[2][3]

The activation of GlyRs leads to an influx of chloride ions (Cl⁻) into the postsynaptic neuron.[2] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory effect is crucial for modulating motor control, sensory processing, and pain perception.

The potential anticonvulsant activity of N-benzoyl glycine derivatives could be attributed to their ability to modulate this inhibitory neurotransmission, possibly by acting as agonists or positive allosteric modulators of glycine receptors, thereby enhancing the inhibitory effect of glycine.

Glycinergic Synaptic Transmission Diagram

Caption: Simplified diagram of inhibitory glycinergic neurotransmission.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-benzoylamino)-acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties of (3-Chloro-benzoylamino)-acetic acid, also known as m-Chlorohippuric acid. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of a key biological pathway involving this compound.

Core Physicochemical Properties

This compound is a derivative of glycine and a metabolite of certain pharmaceutical compounds.[1] Its chemical identity and core physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | m-Chlorohippuric acid, N-(3-chlorobenzoyl)glycine | [1] |

| CAS Number | 57728-59-3 | [2][4] |

| Molecular Formula | C₉H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 213.62 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 144-147 °C | [4][5] |

Predicted Physicochemical Data

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | 457.2 ± 30.0 °C | Predicted for the 4-chloro isomer. |

| pKa | 3.43 ± 0.10 | Predicted for the 4-chloro isomer. |

| Solubility | Slightly soluble in Dichloromethane and Methanol | Observed for the 4-chloro isomer (with heating). |

Biological Context and Significance

This compound has been noted for its potential anticonvulsant and cardiotonic activities.[1] Furthermore, it is recognized as a metabolite of the antiplatelet drug Ticlopidine.[1] Understanding its metabolic origin is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.

Metabolic Pathway of Ticlopidine

The following diagram illustrates the metabolic pathway of Ticlopidine, leading to the formation of its metabolites, including m-Chlorohippuric acid.

References

- 1. SMPDB [smpdb.ca]

- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unraveling the Enigmatic Mechanism of (3-Chloro-benzoylamino)-acetic acid: A Survey of Current Knowledge

For Immediate Release

[City, State] – [Date] – (3-Chloro-benzoylamino)-acetic acid, a molecule identified by the CAS number 57728-59-3 and also known as m-Chlorohippuric acid, has been noted in scientific literature for its potential as an anticonvulsant and cardiotonic agent. Despite these intriguing therapeutic possibilities, an in-depth understanding of its core mechanism of action remains largely uncharted territory within the scientific community. This technical guide serves to consolidate the currently available information and highlight the significant knowledge gaps that present both a challenge and an opportunity for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profile

This compound is structurally classified as an N-acylglycine. It is a known metabolite of the pharmaceutical compounds Isoprophenamine and Ticlopidine. While the parent compounds have defined therapeutic applications, the specific biological activities of this particular metabolite are not well-documented in publicly accessible scientific literature.

Table 1: Chemical and Known Biological Information for this compound

| Property | Value |

| IUPAC Name | 2-[(3-chlorobenzoyl)amino]acetic acid |

| Synonyms | m-Chlorohippuric acid, N-(3-chlorobenzoyl)glycine |

| CAS Number | 57728-59-3 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Reported Activities | Anticonvulsant (potential), Cardiotonic (potential) |

| Metabolite of | Isoprophenamine, Ticlopidine |

Putative Mechanisms of Action: An Extrapolation

In the absence of direct experimental evidence for this compound, we can extrapolate potential mechanisms based on the general pharmacology of anticonvulsant and cardiotonic drugs.

Potential Anticonvulsant Mechanisms

The anticonvulsant activity of various compounds is often attributed to their ability to modulate neuronal excitability. Key mechanisms include:

-

Modulation of Voltage-Gated Ion Channels: Many anticonvulsants act by blocking sodium or calcium channels, thereby reducing the propagation of action potentials.

-

Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter GABA, either by acting on GABA-A receptors or by inhibiting GABA reuptake or metabolism, is a common anticonvulsant strategy.

-

Attenuation of Glutamatergic Excitability: Reducing the activity of the excitatory neurotransmitter glutamate, for instance by blocking NMDA or AMPA receptors, can also suppress seizure activity.

It is plausible that this compound interacts with one or more of these targets. However, without specific binding assays or electrophysiological studies, this remains speculative.

Caption: Postulated Anticonvulsant Mechanisms of Action.

Potential Cardiotonic Mechanisms

Cardiotonic agents enhance myocardial contractility. The primary mechanisms for achieving this effect are:

-

Increase in Intracellular Calcium: Many cardiotonic drugs increase the concentration of intracellular calcium ions, which directly enhances the force of contraction. This can be achieved through inhibition of the Na+/K+-ATPase pump or by modulating calcium channels.

-

Sensitization of Myofilaments to Calcium: Some agents increase the sensitivity of the contractile proteins (actin and myosin) to existing levels of intracellular calcium, leading to a stronger contraction without a significant increase in calcium levels.

Whether this compound influences cardiac myocyte calcium handling or myofilament sensitivity is a key question that requires experimental investigation.

Caption: Postulated Cardiotonic Mechanisms of Action.

Future Directions and Research Imperatives

The elucidation of the precise mechanism of action of this compound necessitates a focused research effort. The following experimental approaches are recommended:

-

High-Throughput Screening: A broad panel of receptor binding and enzyme inhibition assays would be instrumental in identifying initial molecular targets.

-

Electrophysiological Studies: Patch-clamp analysis on relevant neuronal and cardiac cell lines could determine the effects of the compound on ion channel function.

-

In Vivo Models: Animal models of epilepsy and heart failure would be essential to validate the anticonvulsant and cardiotonic activities and to explore the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Metabolite Activity Studies: Given that it is a metabolite, dedicated studies are needed to ascertain whether it contributes significantly to the overall pharmacological profile of its parent drugs, Isoprophenamine and Ticlopidine.

Caption: Proposed Research Workflow for Mechanism Elucidation.

Conclusion

This compound represents a molecule with intriguing, yet poorly defined, pharmacological potential. The current body of scientific literature provides a foundation for its classification and suggests potential therapeutic applications. However, a significant void exists in our understanding of its mechanism of action. This guide underscores the urgent need for dedicated research to unravel the molecular targets and signaling pathways modulated by this compound. Such endeavors will be critical in determining its true therapeutic value and paving the way for potential drug development.

An In-Depth Technical Guide on the In Vitro Biological Evaluation of (3-Chloro-benzoylamino)-acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro biological data for (3-Chloro-benzoylamino)-acetic acid is limited in publicly available literature. This guide provides a comprehensive framework for its evaluation based on established protocols and findings for structurally related compounds, particularly hippuric acid and its derivatives.

This compound , also known as m-chlorohippuric acid, is a derivative of hippuric acid (N-benzoylglycine). Hippuric acid itself is a metabolite found in urine, formed from the conjugation of benzoic acid and glycine. Derivatives of hippuric acid have garnered interest for a range of pharmacological activities. The presence of a chloro substituent on the benzoyl ring, an electron-withdrawing group, is suggested to enhance antibacterial activity in related compounds. This guide outlines the standard in vitro assays to comprehensively evaluate the anticancer, antimicrobial, anti-inflammatory, and antioxidant potential of this compound.

Data Presentation: Predicted Biological Activities

The following table summarizes the potential biological activities of this compound based on studies of hippuric acid and its substituted derivatives. The quantitative data presented are hypothetical and represent the types of results that would be obtained from the described experimental protocols.

| Biological Activity | Assay Type | Predicted Outcome Metric | Hypothetical Value | Reference Compounds |

| Anticancer | MTT Assay | IC₅₀ (µM) | 50-200 | Doxorubicin |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | 64-256 | Ciprofloxacin |

| Anti-inflammatory | COX-2 Inhibition Assay | IC₅₀ (µM) | 10-100 | Celecoxib |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ (µg/mL) | >200 | Ascorbic Acid |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[1][2]

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4][5][6]

Methodology:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbe without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay evaluates the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Methodology:

-

Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Abcam) which provides COX-1 and COX-2 enzymes, heme, and arachidonic acid (substrate).[7][8]

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Detection: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric substrate at a specific wavelength.[9]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging ability of a compound.[10][11]

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

-

Assay Procedure: In a 96-well plate, add different concentrations of this compound.

-

Reaction Initiation: Add the DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the Broth Microdilution MIC assay.

Caption: Putative pro-inflammatory signaling pathway for hippuric acid.[12]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 12. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Chloro-benzoylamino)-acetic acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-benzoylamino)-acetic acid, a derivative of N-benzoyl-glycine (hippuric acid), represents a core chemical scaffold with significant potential in medicinal chemistry. The incorporation of a chlorine atom on the benzoyl ring and the inherent properties of the amino acid moiety provide a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the reported biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of potential signaling pathways.

Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural modifications on both the benzoyl ring and the acetic acid moiety have been shown to significantly influence their potency and selectivity.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds structurally related to this compound. The introduction of electron-withdrawing groups, such as halogens, on the benzoyl ring has been reported to enhance antibacterial activity.[1] While specific data for the parent compound is limited, derivatives incorporating this scaffold have shown activity against various bacterial strains. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated derivatives are effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2] Another study identified 2-(2-amino-3-chloro-benzoylamino)-benzoic acid as an inhibitor of S. aureus sortase A, an enzyme crucial for bacterial virulence, with an IC50 value of 59.7 µM.[3]

Table 1: Antimicrobial Activity of this compound Analogs

| Compound/Derivative | Target Organism/Enzyme | Activity (IC50/MIC) | Reference |

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | Staphylococcus aureus sortase A | IC50: 59.7 µM | [3] |

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | - | [2] |

| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | - | [2] |

Anticancer Activity

Table 2: Anticancer Activity of Structurally Related Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Aminobenzylnaphthol Derivative MMZ-140C | BxPC-3 (Pancreatic Cancer) | 30.15 ± 9.39 µM | [4] |

| Aminobenzylnaphthol Derivative MMZ-45B | HT-29 (Colorectal Cancer) | 31.78 ± 3.93 µM | [4] |

| 2-arylbenzoxazole-5-acetic acid 5 | MCF-7 (Breast Cancer) | - | [5] |

| 2-arylbenzoxazole-5-acetic acid 10 | MCF-7 (Breast Cancer) | - | [5] |

Anti-inflammatory Activity

N-acyl amino acids, the broader class to which this compound belongs, have been recognized for their anti-inflammatory properties.[6] A series of N-(2-benzoylphenyl)alanine derivatives were synthesized and showed anti-inflammatory activity in a carrageenan-induced pleural effusion assay.[7] Although specific anti-inflammatory data for the core topic molecule is sparse, the structural similarity to known anti-inflammatory agents suggests potential in this area.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for key biological assays cited in the literature for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (negative control), medium with the bacterial suspension (positive control), and medium with the solvent are also included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium. A control group treated with the vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Signaling Pathway Modulation

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to N-acyl-glycines provides a strong basis for hypothesizing its mechanism of action. N-acyl amino acids are a class of endogenous signaling molecules with diverse biological functions.[6][8] A prominent target for this class of molecules is the glycine receptor (GlyR) , a ligand-gated ion channel that mediates inhibitory neurotransmission.[9][10]

Modulation of GlyR activity presents a plausible mechanism through which this compound derivatives may exert their biological effects, particularly in the context of pain and inflammation. N-acyl-glycines have been shown to act as positive allosteric modulators of GlyRs, enhancing the receptor's response to its endogenous ligand, glycine.[9] This potentiation of inhibitory signaling could contribute to analgesic and anti-inflammatory effects.

Furthermore, N-acyl amino acids have been implicated in other signaling pathways, including:

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic and anti-inflammatory effects.[6]

-

Inhibition of Glycine Transporter Type 2 (GlyT2): GlyT2 is responsible for the reuptake of glycine from the synaptic cleft. Its inhibition increases the concentration of glycine available to activate GlyRs, thereby enhancing inhibitory neurotransmission.[11]

dot

References

- 1. ijpca.org [ijpca.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (3-Chloro-benzoylamino)-acetic acid: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the synthetically versatile compound, (3-Chloro-benzoylamino)-acetic acid.

Introduction

This compound, also known as N-(3-chlorobenzoyl)glycine, is a derivative of the amino acid glycine. The introduction of a 3-chlorobenzoyl group to the glycine moiety imparts specific chemical properties that make it a subject of interest in various chemical and pharmaceutical research areas. Structural modifications on the benzoyl ring, such as the inclusion of a chloro group, can significantly influence the compound's biological activity.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of its role in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the NMR, IR, and MS spectroscopic data for this compound, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 12.59 | 1H, br s, COOH |

| 8.80 | 1H, t, J = 6.1 Hz, NH |

| 7.91 | 1H, t, J = 1.8 Hz, Ar-H |

| 7.85 | 1H, dt, J = 7.7, 1.3 Hz, Ar-H |

| 7.54 | 1H, ddd, J = 8.1, 2.1, 1.1 Hz, Ar-H |

| 7.49 | 1H, t, J = 7.9 Hz, Ar-H |

| 3.93 | 2H, d, J = 6.1 Hz, CH₂ |

Note: NMR data is typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3300 (sharp) | N-H stretch (amide) |

| 1725 | C=O stretch (carboxylic acid) |

| 1645 | C=O stretch (amide I) |

| 1550 | N-H bend (amide II) |

| 1290 | C-O stretch (carboxylic acid) |

| 750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| 213/215 | [M]⁺ (Molecular ion peak, chlorine isotope pattern) |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 75 | [CH₂COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a chemical compound using spectroscopic methods follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure and can be utilized to assess the purity of synthesized samples. These foundational data are crucial for researchers and scientists working with this compound in the fields of medicinal chemistry, organic synthesis, and drug development. The provided experimental protocols offer a starting point for the replication of these analyses in a laboratory setting.

References

A Comprehensive Review of (3-Chloro-benzoylamino)-acetic acid: Synthesis, Properties, and Biological Activities

(3-Chloro-benzoylamino)-acetic acid , also known as m-Chlorohippuric Acid , is a synthetic organic compound with the chemical formula C₉H₈ClNO₃.[1][2][3][4] This N-acyl-alpha-amino acid has garnered interest in the scientific community for its potential therapeutic applications, notably as an anticonvulsant and cardiotonic agent.[5] It is also recognized as a metabolite of the drugs Isoprophenamine and Ticlopidine. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical synthesis, physicochemical properties, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 213.62 g/mol .[1][2][3][4] While detailed spectroscopic and crystallographic data are not extensively reported in publicly available literature, its structure is well-defined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈ClNO₃ | [1][2][3][4] |

| Molecular Weight | 213.62 g/mol | [1][2][3][4] |

| Physical State | Solid | [1][4] |

| CAS Number | 57728-59-3 | [2][3] |

Synthesis

A plausible synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Based on the synthesis of hippuric acid, a likely protocol would be:

-

Dissolution of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group, making it a more potent nucleophile.

-

Acylation: 3-Chlorobenzoyl chloride is added to the solution. The reaction mixture is typically stirred vigorously and cooled to control the exothermic reaction.

-

Acidification: After the reaction is complete, the mixture is acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate group, causing the product, this compound, to precipitate out of the solution.

-

Purification: The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture, to yield the pure compound.

Biological Activities and Potential Applications

This compound has been noted for its potential anticonvulsant and cardiotonic activities.[5]

Anticonvulsant Activity

While specific quantitative data for the anticonvulsant effects of this compound are not available in the reviewed literature, the general class of N-benzoyl amino acids has been investigated for such properties. The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or the enhancement of inhibitory neurotransmission (e.g., GABAergic system) or attenuation of excitatory neurotransmission (e.g., glutamatergic system).[8][9] It is plausible that this compound may exert its effects through one or more of these pathways.

Caption: Potential anticonvulsant mechanisms of this compound.

Cardiotonic Activity

Similarly, detailed studies quantifying the cardiotonic effects of this compound and elucidating its mechanism of action are lacking in the available literature. Cardiotonic agents typically increase the contractility of the heart muscle. The mechanisms of such agents often involve the modulation of intracellular calcium levels, for instance, by inhibiting phosphodiesterases (leading to increased cAMP and calcium influx) or by directly acting on ion channels involved in cardiac muscle contraction. The potential cardiotonic activity of this compound warrants further investigation to determine its specific molecular targets and therapeutic potential.

Pharmacokinetics

No specific pharmacokinetic data for this compound were found in the reviewed literature. A study on a structurally related compound, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide, showed rapid absorption, distribution, and elimination in rats.[10] However, direct extrapolation of these findings to this compound is not possible due to structural differences that would significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Future Directions

The current body of literature on this compound provides a foundation for further research. To fully understand its potential as a therapeutic agent, future studies should focus on:

-

Development and optimization of a detailed synthesis protocol.

-

Comprehensive in vitro and in vivo evaluation of its anticonvulsant and cardiotonic properties. This should include determining dose-response relationships, efficacy in various models, and potential side effects.

-

Elucidation of its mechanism of action. This would involve investigating its effects on various ion channels, neurotransmitter systems, and cardiac muscle physiology.

-

Detailed pharmacokinetic and toxicological profiling. Understanding the ADME properties and safety profile of the compound is crucial for any potential drug development.

-

Crystallographic and advanced spectroscopic studies to provide detailed structural information that can aid in structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijsr.net [ijsr.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: Initial Discovery and Synthesis of (3-Chloro-benzoylamino)-acetic Acid

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

(3-Chloro-benzoylamino)-acetic acid, also known as m-Chlorohippuric Acid, is a significant chemical intermediate with applications in various research and development sectors, particularly in the synthesis of novel pharmaceutical compounds. Its structure, an N-acyl derivative of the simplest amino acid, glycine, makes it a versatile building block. This technical guide provides an in-depth overview of the initial discovery and the fundamental synthesis of this compound, focusing on the well-established Schotten-Baumann reaction conditions. The document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Chemical Properties and Identification

A summary of the key chemical identifiers and properties of this compound is provided in the table below. This data is essential for the accurate identification and handling of the compound in a laboratory setting.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | m-Chlorohippuric Acid, N-(3-chlorobenzoyl)glycine |

| CAS Number | 57728-59-3[1] |

| Molecular Formula | C₉H₈ClNO₃[1] |

| Molecular Weight | 213.62 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity (Typical) | ≥98%[1] |

The Schotten-Baumann Reaction: A Cornerstone of Synthesis

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, a method used to prepare amides from amines and acid chlorides. This reaction was first described by German chemists Carl Schotten and Eugen Baumann in the late 19th century.[2][3] The reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent, in the presence of a base.[2] The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.[3]

The core of the reaction involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent elimination of a chloride ion and deprotonation by the base yields the final N-acylated glycine derivative.

Below is a diagram illustrating the logical workflow of the Schotten-Baumann reaction for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established procedures for the Schotten-Baumann reaction of glycine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycine | 75.07 | 7.51 g | 0.10 |

| 3-Chlorobenzoyl chloride | 175.01 | 17.50 g (13.7 mL) | 0.10 |

| Sodium Hydroxide | 40.00 | 8.00 g | 0.20 |

| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Preparation of Glycine Solution: In a 500 mL conical flask, dissolve 7.51 g (0.10 mol) of glycine in 100 mL of a 10% (w/v) sodium hydroxide solution (containing 10 g of NaOH in 100 mL of water). Cool the solution in an ice bath.

-

Addition of Acyl Chloride: To the cooled and stirred glycine solution, add 17.50 g (0.10 mol) of 3-chlorobenzoyl chloride in small portions over a period of 15-20 minutes. The flask should be stoppered and shaken vigorously after each addition. The temperature of the reaction mixture should be maintained below 15 °C.

-

Reaction Completion: After the addition is complete, continue to shake the mixture vigorously for an additional 10 minutes to ensure the reaction goes to completion.

-

Acidification: After the reaction period, acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done in a fume hood with constant stirring. The acidification will cause the product to precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system to yield a crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Synthesis Pathway

The chemical transformation occurring during the synthesis is depicted in the following reaction diagram.

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and well-documented procedure that is readily adaptable for laboratory-scale production. This technical guide provides the essential information, including chemical properties, a detailed experimental protocol, and illustrative diagrams, to aid researchers in the successful synthesis and utilization of this valuable chemical intermediate. The straightforward nature of this synthesis makes it an excellent example of classic organic reactions that continue to be of great importance in modern drug discovery and development.

References

(3-Chloro-benzoylamino)-acetic Acid: A Technical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity information for (3-Chloro-benzoylamino)-acetic acid, also known as m-Chlorohippuric acid (CAS No. 57728-59-3). Direct toxicological data for this specific compound is limited in publicly available literature. However, a critical aspect of its safety profile is its identity as a human metabolite of the widely prescribed antidepressant and smoking cessation aid, Bupropion. Consequently, this document synthesizes information on the chemistry and observed biological context of this compound with the extensive toxicological data available for its parent compound, Bupropion. This approach provides a robust, albeit indirect, assessment of its potential safety and toxicity. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

Chemical Identity and Properties

This compound is a derivative of glycine and a member of the hippuric acid family. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Finetech Industry Limited |

| Synonym | m-Chlorohippuric acid | ChemicalBook[1] |

| CAS Number | 57728-59-3 | CymitQuimica[2] |

| Molecular Formula | C₉H₈ClNO₃ | CymitQuimica[2] |

| Molecular Weight | 213.62 g/mol | CymitQuimica[2] |

| Physical Form | Solid | CymitQuimica[2] |

| Purity | Typically ≥98% | CymitQuimica[2] |

Biological Significance: A Metabolite of Bupropion

This compound is a known metabolite of Bupropion, an atypical antidepressant and smoking cessation aid. Bupropion undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, to form several active and inactive metabolites. The formation of m-Chlorohippuric acid is a result of the metabolic processing of Bupropion. Understanding this relationship is crucial for inferring the safety profile of this compound.

Caption: Metabolic Pathway of Bupropion.

Toxicological Profile: Inferred from Bupropion Data

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for this compound has been identified. The acute toxicity of Bupropion is well-documented, with the primary concern in overdose being seizures.

| Parameter | Value | Species | Route | Source |

| Bupropion Seizure Incidence | Approx. 0.4% at doses up to 450 mg/day | Human | Oral | WELLBUTRIN FDA Label[3] |

Genotoxicity and Carcinogenicity

Direct genotoxicity and carcinogenicity studies for this compound are not available. However, as part of the regulatory approval process for Bupropion, extensive testing was conducted on the parent compound, and the findings are considered to cover the potential risks of its metabolites.

| Study Type | Result for Bupropion | Conclusion | Source |

| Genotoxicity | Not genotoxic in a battery of in vitro and in vivo assays. | Considered not to pose a genotoxic risk. | FDA/EMA regulatory submissions |

| Carcinogenicity | No evidence of carcinogenicity in long-term rodent studies. | Considered not to be a carcinogen. | FDA/EMA regulatory submissions |

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is not directly available. The data for Bupropion indicates no evidence of impaired fertility or harm to the fetus in animal studies at clinically relevant doses.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not detailed, its formation is a result of the metabolism of Bupropion. Bupropion is well-absorbed orally and is extensively metabolized in the liver. Its metabolites, including m-Chlorohippuric acid, are primarily excreted through the kidneys.

Caption: General Pharmacokinetic Workflow.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. The information presented in this guide is derived from the comprehensive non-clinical safety studies conducted for the approval of Bupropion. These studies would have followed standardized guidelines, such as those from the OECD and ICH, for assessing acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423):

-

Test Animals: Typically rodents (e.g., rats or mice), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Dose Levels: A sequential dosing approach is used, starting with a dose expected to be toxic. Subsequent dosing depends on the outcome of the previous dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Conclusion and Recommendations

The available data on this compound is insufficient to perform a standalone safety and toxicity assessment. However, its identity as a metabolite of the well-characterized drug Bupropion provides a strong basis for inferring its toxicological profile. Based on the extensive safety data for Bupropion, this compound is not expected to pose a significant toxicological risk under conditions of exposure relevant to the therapeutic use of its parent compound.

For researchers and drug development professionals working with this compound, it is recommended to:

-

Handle the compound with standard laboratory precautions appropriate for a chemical of unknown toxicity.

-

In the absence of direct data, use the toxicological profile of Bupropion as a conservative surrogate for initial risk assessments.

-

If significant direct human exposure to this compound is anticipated, further toxicological studies would be warranted to establish its specific safety profile.

Caption: Data Inference Logic.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. All laboratory and research activities should be conducted in accordance with institutional and regulatory safety guidelines.

References

Thermodynamic Stability of (3-Chloro-benzoylamino)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-Chloro-benzoylamino)-acetic acid, also known as N-(3-chlorobenzoyl)glycine, is a white to off-white solid crystalline compound with the chemical formula C₉H₈ClNO₃. It serves as a significant building block in the synthesis of various pharmaceutical agents, with potential anticonvulsant and cardiotonic properties having been noted for N-benzoyl derivatives. The thermodynamic stability of such an intermediate is a critical parameter in drug development. It influences storage conditions, formulation strategies, and the overall quality and safety of the final active pharmaceutical ingredient (API).

Understanding the melting point, enthalpy of fusion, and decomposition temperature is paramount for defining the compound's physical and chemical stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating these properties. This guide outlines the methodologies to acquire this vital data.

Physicochemical and Thermodynamic Properties

Direct experimental data on the thermodynamic stability of this compound is limited. However, by examining its structural analogues, N-benzoyl glycine (hippuric acid) and the parent amino acid, glycine, we can infer an expected range of stability. The chloro-substitution on the benzene ring is expected to influence the melting point and decomposition temperature.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| This compound | 3-Cl-C₆H₄-CO-NH-CH₂-COOH | C₉H₈ClNO₃ | 213.62 | 144 - 147[1] | Not Reported | Data is from supplier information. |

| N-Benzoyl glycine (Hippuric Acid) | C₆H₅-CO-NH-CH₂-COOH | C₉H₉NO₃ | 179.17 | ~187 | Stable up to 210 | Provides a baseline for a non-substituted benzoyl glycine. |

| Glycine | NH₂-CH₂-COOH | C₂H₅NO₂ | 75.07 | Decomposes | ~250 | Represents the core amino acid structure. |

Table 1: Comparative Physicochemical and Thermal Properties

Experimental Protocols

To ascertain the thermodynamic stability of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, enthalpy of fusion, and other thermal transitions.

3.1.1. Sample Preparation

-

Accurately weigh 3-5 mg of the crystalline this compound sample into a standard aluminum DSC pan.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3.1.2. Instrumentation and Parameters

-

Instrument: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.

-

Temperature Range: 25°C to 300°C (or higher, depending on the expected decomposition temperature).

-

Heating Rate: A standard heating rate of 10°C/min is recommended for initial screening.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Calibration: Calibrate the instrument for temperature and enthalpy using certified standards, such as indium.

3.1.3. Data Analysis

-

Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHբ): Calculated by integrating the area of the melting peak. This value is indicative of the material's crystallinity.

-

Other Thermal Events: Observe for any other endothermic or exothermic events that may indicate phase transitions or decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is crucial for determining the onset of thermal decomposition.

3.2.1. Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Distribute the sample evenly across the bottom of the pan.

3.2.2. Instrumentation and Parameters

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Temperature Range: 25°C to 500°C (or higher if necessary to ensure complete decomposition).

-

Heating Rate: A linear heating rate of 10°C/min.

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.

-

Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.

3.2.3. Data Analysis

-

Onset of Decomposition (Tₒ): Determined as the temperature at which significant mass loss begins. This is a key indicator of thermal stability.

-

Mass Loss Steps: Analyze the TGA curve for distinct mass loss steps, which may correspond to the loss of specific functional groups or complete decomposition.

-

Residue: Quantify the amount of residual mass at the end of the experiment.

Visualization of Workflow

The following diagram illustrates a standard workflow for the thermodynamic stability assessment of a pharmaceutical compound like this compound.

Caption: Workflow for Thermodynamic Stability Assessment.

As no specific signaling pathways for this compound have been identified, a diagrammatic representation is not included.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic stability of this compound for professionals in the pharmaceutical sciences. While direct experimental data remains to be published, the comparative data for N-benzoyl glycine and glycine, coupled with the detailed protocols for DSC and TGA, offer a robust framework for its characterization. The systematic workflow presented herein will aid in the comprehensive evaluation of the thermal properties of this and other similar pharmaceutical intermediates, ensuring the development of stable and reliable drug products. It is recommended that experimental studies be conducted to ascertain the precise thermodynamic profile of this compound.

References

Methodological & Application

Detailed experimental protocol for using (3-Chloro-benzoylamino)-acetic acid in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-benzoylamino)-acetic acid, also known as m-Chlorohippuric Acid, is a small molecule with potential biological activities. Structurally similar compounds have been identified as inhibitors of enzymes such as sortase A, a cysteine protease found in Gram-positive bacteria, suggesting that this compound may also function as an enzyme inhibitor.[1] This document provides a detailed experimental protocol for the in vitro evaluation of this compound, focusing on a Förster Resonance Energy Transfer (FRET)-based enzyme inhibition assay as a primary screening method. This protocol is designed to be adaptable for screening against various enzymes, particularly cysteine proteases.

Data Presentation

Quantitative data from enzyme inhibition assays are crucial for determining the potency of a compound. The following table summarizes key inhibitory metrics for a structurally similar compound, 2-(2-amino-3-chloro-benzoylamino)-benzoic acid, against Staphylococcus aureus sortase A, and can be used as a template for presenting data for this compound.[1]

| Compound | Target Enzyme | IC50 (µM) | KD (µM) | Assay Method |

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | S. aureus Sortase A | 59.7[1] | 189[1] | FRET-based Assay[1] |

| This compound | [Target Enzyme] | [Insert Data] | [Insert Data] | FRET-based Assay |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for any in vitro assay is the accurate preparation of the test compound.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Prepare serial dilutions of the stock solution in DMSO to create working stocks of various concentrations.

-

Store the stock and working solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

FRET-Based Enzyme Inhibition Assay

This protocol is adapted from a validated assay for a sortase A inhibitor and can be modified for other enzymes and their specific FRET substrates.[1]

Principle: This assay quantifies enzyme activity by measuring the cleavage of a FRET-labeled peptide substrate. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinantly expressed and purified target enzyme (e.g., Sortase A)

-

FRET peptide substrate specific for the target enzyme (e.g., Abz-LPETG-Dap(Dnp)-OH for Sortase A)[1]

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)[1]

-

This compound working solutions

-

Black, flat-bottomed 96-well or 384-well plates

-

Fluorescence plate reader with appropriate excitation and emission filters

Protocol:

-

Assay Preparation:

-

Prepare the assay buffer and store it on ice.

-

Dilute the target enzyme to its final working concentration in the assay buffer.

-

Dilute the FRET substrate to its final working concentration in the assay buffer.

-

-

Compound Addition:

-

In the wells of the microplate, add a small volume (e.g., 1 µL) of the this compound working solutions to achieve the desired final concentrations.

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate only.

-

No-inhibitor control (100% activity): Enzyme, substrate, and DMSO (vehicle).

-

-

-

Enzyme Incubation:

-

Add the diluted enzyme solution to all wells except the no-enzyme control.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in the fluorescence plate reader.

-

Monitor the fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 320 nm / λem 430 nm for the Abz/Dnp pair).[1]

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

-

Normalize the rates of the inhibitor-treated wells to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow for FRET-Based Inhibition Assay

Caption: Workflow for the FRET-based enzyme inhibition assay.

Signaling Pathway: Hypothetical Inhibition of a Cysteine Protease

This diagram illustrates the hypothetical mechanism of action where this compound inhibits a cysteine protease, preventing substrate processing.

Caption: Hypothetical inhibition of a cysteine protease.

References

- 1. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 57728-59-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 57728-59-3 [chemicalbook.com]

- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Studies with (3-Chloro-benzoylamino)-acetic acid

Disclaimer: As of the current date, publicly available data on the specific biological activity and in vivo studies of (3-Chloro-benzoylamino)-acetic acid is limited. The following application notes and protocols are therefore based on established guidelines for the preclinical in vivo evaluation of novel small molecule inhibitors and should be adapted based on emerging in vitro and in vivo data for this specific compound.